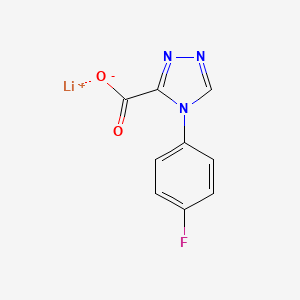
lithium(1+) 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylate, also known as LiFT, is a novel lithium-containing compound. LiFT is a small molecule that has been developed to modulate the activity of several enzymes, receptors, and ion channels. LiFT has been investigated for its potential use in various scientific research applications, including drug discovery, drug development, and drug delivery.
科学研究应用
Lithium(1+) 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylate has been investigated for its potential use in various scientific research applications. This compound has been used to modulate the activity of several enzymes, receptors, and ion channels. This compound has been used to study the biochemical and physiological effects of various drugs, including anticonvulsants, antidepressants, and antipsychotics. This compound has also been used in drug discovery and drug development, as well as in drug delivery applications.
作用机制
Lithium(1+) 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylate works by binding to specific enzymes, receptors, and ion channels. This binding triggers a conformational change in the target molecule, which results in a change in its activity. For example, this compound has been shown to inhibit the activity of the enzyme tyrosine hydroxylase, which is involved in the production of the neurotransmitter dopamine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to modulate the activity of several enzymes, receptors, and ion channels. This compound has also been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has also been shown to modulate the activity of several hormones, including cortisol, adrenaline, and prolactin.
实验室实验的优点和局限性
The main advantage of using lithium(1+) 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylate in lab experiments is its ability to modulate the activity of various enzymes, receptors, and ion channels. This compound is also easily synthesized, which makes it a convenient tool for laboratory research. However, this compound is not suitable for use in clinical trials due to its potential toxicity. Additionally, this compound has not been extensively studied, so its effects on humans are still largely unknown.
未来方向
Future research on lithium(1+) 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylate should focus on its potential use in clinical trials. Additionally, further research should be conducted to better understand the biochemical and physiological effects of this compound on humans and other organisms. Furthermore, research should be conducted to investigate the potential therapeutic applications of this compound, such as its use in the treatment of neurological disorders. Additionally, research should be conducted to investigate the potential side effects of this compound, as well as its potential interactions with other drugs.
合成方法
Lithium(1+) 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylate is synthesized using a three-step process. First, 4-fluorophenyl-4H-1,2,4-triazole-3-carboxylic acid is reacted with lithium chloride in the presence of anhydrous acetonitrile. This reaction yields lithium 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylate. The second step involves the reaction of the lithium compound with a base, such as sodium hydroxide, in the presence of anhydrous acetonitrile. This reaction yields the desired product, this compound.
属性
IUPAC Name |
lithium;4-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2.Li/c10-6-1-3-7(4-2-6)13-5-11-12-8(13)9(14)15;/h1-5H,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPRKWDNTZINTJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC=C1N2C=NN=C2C(=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FLiN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R)-1-[(difluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6607447.png)
![3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers](/img/structure/B6607449.png)
![tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6607450.png)
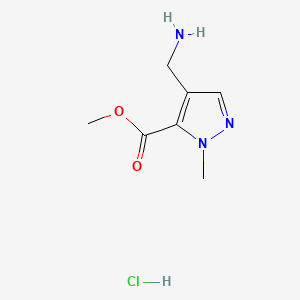
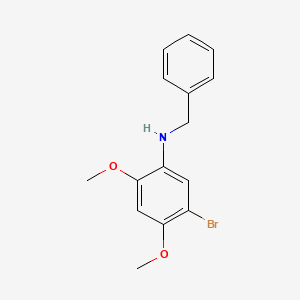

![1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride](/img/structure/B6607473.png)
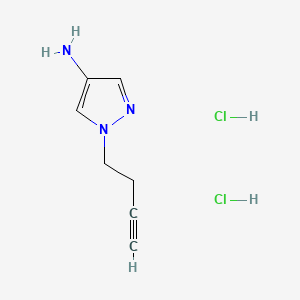
![imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride](/img/structure/B6607489.png)
![tert-butyl N-({2-hydroxy-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate](/img/structure/B6607507.png)
amine hydrochloride](/img/structure/B6607515.png)
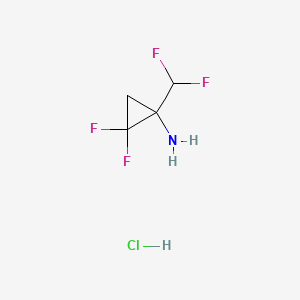

![1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid](/img/structure/B6607554.png)
